9,9a-dihydro-4aH-[1,3]dithiolo[4,5-b]indeno[1,2-e][1,4]dithiin-2-one
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Overview
Description
9,9a-Dihydro-4aH-[1,3]dithiolo[4,5-b]indeno[1,2-e][1,4]dithiin-2-one is a complex organic compound with the molecular formula C₁₂H₈OS₄ This compound is characterized by its unique structure, which includes multiple sulfur atoms and a fused ring system
Preparation Methods
The synthesis of 9,9a-dihydro-4aH-[1,3]dithiolo[4,5-b]indeno[1,2-e][1,4]dithiin-2-one involves several steps. One common method includes the electrophilic halogenation of the ethylenic bridge in the precursor compound, 5,6-dihydro[1,3]dithiolo[4,5-b][1,4]dithiin-2-one, using reagents such as sulfuryl chloride (SO₂Cl₂), Selectfluor, or xenon difluoride (XeF₂). These reactions yield various halogenated derivatives, which can be further processed to obtain the desired compound .
Chemical Reactions Analysis
9,9a-Dihydro-4aH-[1,3]dithiolo[4,5-b]indeno[1,2-e][1,4]dithiin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄), resulting in the formation of thiols or other reduced derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: Research has explored its potential as a bioactive molecule with antimicrobial properties.
Medicine: Studies have investigated its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 9,9a-dihydro-4aH-[1,3]dithiolo[4,5-b]indeno[1,2-e][1,4]dithiin-2-one involves its interaction with molecular targets through its sulfur atoms and fused ring system. These interactions can lead to the modulation of various biochemical pathways, depending on the specific application. For example, in antimicrobial applications, the compound may disrupt microbial cell membranes or interfere with essential enzymatic processes .
Comparison with Similar Compounds
Similar compounds include other derivatives of the [1,3]dithiolo[4,5-b][1,4]dithiin family, such as:
5,6-Dihydro[1,3]dithiolo[4,5-b][1,4]dithiin-2-one: A precursor to the target compound.
Halogenated derivatives: Compounds obtained through the halogenation of the ethylenic bridge in the precursor compound.
Other sulfur-containing heterocycles:
Properties
Molecular Formula |
C12H8OS4 |
---|---|
Molecular Weight |
296.5 g/mol |
IUPAC Name |
10,12,14,16-tetrathiatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,11(15)-tetraen-13-one |
InChI |
InChI=1S/C12H8OS4/c13-12-16-10-11(17-12)15-9-7-4-2-1-3-6(7)5-8(9)14-10/h1-4,8-9H,5H2 |
InChI Key |
DNKIADAZBCYZOP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C3=CC=CC=C31)SC4=C(S2)SC(=O)S4 |
Origin of Product |
United States |
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